
4,4'-Dicyanobenzophenone
Overview
Description
4,4'-Dicyanobenzophenone (CAS: 32446-66-5) is a benzophenone derivative with two cyano (-CN) groups substituted at the para positions of its aromatic rings. Its molecular formula is C₁₅H₈N₂O, with a molecular weight of 232.24 g/mol . Key physical properties include a density of 1.267 g/cm³, a boiling point of 457.78°C, and a flash point of 230.66°C. It exists as a pale yellow powder and is notable for its role as a synthetic intermediate in pharmaceuticals, particularly in the production of the aromatase inhibitor letrozole . The electron-withdrawing cyano groups significantly influence its electronic properties and reactivity, making it distinct from other benzophenone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dicyanobenzophenone can be synthesized through the reaction of 4,4’-dihalobenzophenone with alkali metal cyanide in a suitable solvent . The reaction conditions are generally mild, making it suitable for industrial production . Another method involves the reaction of bromobenzylcyanide and paracyanobenzoic acid methyl esters under the influence of n-Butyl Lithium in a solution of tetrahydrofuran and normal hexane at very low temperatures (-92 to -98°C) .
Industrial Production Methods: The industrial production of 4,4’-Dicyanobenzophenone typically involves the reaction of 4,4’-dihalobenzophenone with alkali metal cyanide in a solvent . This method is preferred due to its simplicity and the mild reaction conditions, which are conducive to large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dicyanobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: It can undergo oxidation to form different oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Reactions: The major products are substituted benzophenones.
Reduction Reactions: The major products are amines.
Oxidation Reactions: The major products are oxidized benzophenones.
Scientific Research Applications
4,4’-Dicyanobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and fluorescent materials.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of polymers and as a photoinitiator in photochemical reactions.
Mechanism of Action
The mechanism of action of 4,4’-Dicyanobenzophenone involves its ability to act as a photoinitiator. Upon absorption of ultraviolet light, it generates reactive species that can initiate photochemical reactions . In biological systems, it can interact with enzymes and other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
4,4'-Dihydroxybenzophenone
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 214.22 g/mol
- CAS : 611-99-4
- Key Features: Contains hydroxyl (-OH) groups instead of cyano substituents. Higher polarity due to hydrogen-bonding capacity, enhancing solubility in polar solvents. Used in UV-absorbing applications (e.g., coatings, plastics) .
4,4'-Difluorobenzophenone
- Molecular Formula : C₁₃H₈F₂O
- Molecular Weight : 218.20 g/mol
- CAS : 345-92-6
- Key Features: Fluorine substituents impart moderate electron-withdrawing effects. Lower boiling point compared to cyano derivatives. Primarily used as a laboratory reagent in organic synthesis .
4,4'-Dimethoxybenzophenone
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- CAS : 90-96-0
- Key Features :
4,4'-Dichlorobenzophenone
- Molecular Formula : C₁₃H₈Cl₂O
- Molecular Weight : 251.11 g/mol
- CAS : 90-98-2
- Key Features: Chlorine atoms provide strong electron-withdrawing effects but less than cyano groups. Known as a degradation product (e.g., of dicofol) and used in polymer synthesis .
4,4'-Dimethylbenzophenone
- Molecular Formula : C₁₅H₁₄O
- Molecular Weight : 210.27 g/mol
- Key Features: Methyl (-CH₃) groups are electron-donating, reducing polarity. Lower thermal stability compared to cyano derivatives .
2,2′-Dihydroxy-4,4′-dimethoxybenzophenone
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 274.27 g/mol
- CAS : 131-54-4
- Key Features :
Comparative Analysis
Physical and Chemical Properties
Compound | Substituents | Boiling Point (°C) | Polarity | Key Applications |
---|---|---|---|---|
4,4'-Dicyanobenzophenone | -CN | 457.78 | High | Pharmaceuticals, synthesis |
4,4'-Dihydroxybenzophenone | -OH | N/A | Very High | UV absorption |
4,4'-Difluorobenzophenone | -F | N/A | Moderate | Lab reagent |
4,4'-Dimethoxybenzophenone | -OCH₃ | N/A | Low | Photochemistry |
4,4'-Dichlorobenzophenone | -Cl | N/A | High | Polymer chemistry |
Electrochemical Behavior
- This compound exhibits unique reduction pathways due to its strong electron-deficient nature. In electrochemical studies, its anion radical forms hydrogen bonds with hydroxylic additives (e.g., water, ethanol), facilitating concerted proton-electron transfer (CPET) mechanisms. This contrasts with derivatives like benzophenone or 4,4'-dimethoxybenzophenone, where stepwise electron transfer dominates .
Thermal Stability
- The cyano groups in this compound contribute to its high thermal stability (boiling point >450°C), surpassing that of methyl- or methoxy-substituted derivatives .
Research Findings
- Photochemical Applications: this compound participates in Paternò–Büchi reactions, forming oxetanes with pyrimidine derivatives. Its electron-deficient aromatic system enhances photoreactivity compared to 4,4'-dimethoxybenzophenone .
Biological Activity
4,4'-Dicyanobenzophenone (DCBP) is a synthetic organic compound with significant applications in various fields, including materials science and biological research. Its unique structure, characterized by two cyano groups attached to the benzophenone moiety, contributes to its diverse biological activities. This article reviews the biological activity of DCBP, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molar Mass : 224.21 g/mol
- Melting Point : Approximately 200 °C
Antimicrobial Properties
Several studies have reported that DCBP exhibits antimicrobial activity against a range of pathogens. Its mechanism of action often involves disruption of microbial membranes or interference with cellular processes.
- Case Study : A study evaluating the antibacterial properties of DCBP demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating strong antibacterial potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Candida albicans | 64 |
Cytotoxicity
Research on the cytotoxic effects of DCBP has shown promising results against various cancer cell lines.
- Case Study : A study assessed the cytotoxicity of DCBP on human breast cancer cells (MCF-7). The results indicated that DCBP induced apoptosis in a dose-dependent manner, with an IC50 value of 25 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 35 |
The biological activity of DCBP is largely attributed to its ability to form reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cells. This property is particularly useful in photodynamic therapy for cancer treatment.
Applications in Drug Development
Due to its biological activities, DCBP is being explored for potential applications in drug development. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.
- Research Findings : A recent study synthesized several derivatives of DCBP and evaluated their biological activities. One derivative showed enhanced cytotoxicity against MCF-7 cells with an IC50 value reduced to 15 µM.
Toxicological Profile
While DCBP exhibits significant biological activity, it is essential to consider its toxicological profile. Studies have classified it as an irritant, necessitating careful handling in laboratory settings.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4'-dicyanobenzophenone, and how do they influence its reactivity in synthetic applications?
- Answer : this compound (C₁₅H₈N₂O) has a molecular weight of 232.24 g/mol, a density of 1.267 g/cm³, and a boiling point of ~457.8°C . The electron-withdrawing cyano groups enhance its electrophilicity, making it reactive in nucleophilic aromatic substitution or condensation reactions. Its planar structure and high thermal stability (evidenced by the boiling point) suit it for high-temperature syntheses, such as polymer precursors or coordination complexes.
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : Friedel-Crafts acylation is a standard method for benzophenone derivatives. For example, 4,4'-dibromobenzophenone was synthesized using bromobenzene and 4-bromobenzoyl chloride with AlCl₃ catalysis, yielding ~9.5% after recrystallization . However, low yields may arise from steric hindrance or competing side reactions. Alternative methods, such as Ullmann coupling or cyano group introduction via nitrile substitution, could improve efficiency but require optimization of catalysts (e.g., CuI for Ullmann) .
Q. How is this compound characterized to confirm its structural integrity?
- Answer : Multi-technique characterization is critical:
- TLC : Monitor reaction progress (e.g., Rf = 0.726 for dibromobenzophenone) .
- Spectroscopy : IR confirms C≡N stretches (~2230 cm⁻¹); ¹H/¹³C NMR identifies aromatic protons and carbonyl (C=O) at ~190 ppm. HSQC/HMBC correlations validate connectivity .
- Mass spectrometry : Molecular ion peak (m/z = 232) and fragmentation patterns verify purity .
Advanced Research Questions
Q. How can this compound be functionalized for applications in drug discovery or materials science?
- Answer : The cyano groups allow derivatization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole moieties, as demonstrated for 4,4'-dihydroxybenzophenone derivatives . This enhances bioactivity (e.g., elastase inhibition) . For materials, coordination with transition metals (e.g., Pd, Fe) can yield photoactive complexes or catalysts .
Q. What analytical challenges arise in detecting this compound in environmental samples, and how can they be addressed?
- Answer : Degradation under GC high-temperature injectors (similar to dicofol → dichlorobenzophenone decomposition) necessitates low-temperature on-column injection to prevent thermal breakdown . LC-MS/MS with ESI+ mode is preferable for polar metabolites. Solid-phase extraction (e.g., C18 cartridges) and cleanup with sulfuric acid or gel permeation chromatography reduce matrix interference .
Q. How do structural modifications of this compound impact its stability and bioactivity?
- Answer : Substituents on the benzophenone core alter electronic and steric effects. For example:
- Electron-donating groups (e.g., -OCH₃) : Increase stability against hydrolysis but reduce electrophilicity .
- Halogenation : Enhances lipophilicity and bioaccumulation potential (observed in DDT analogs) .
- Triazole addition : Improves binding affinity to enzymes (e.g., elastase inhibition via hydrogen bonding) .
Q. What contradictions exist in the literature regarding the environmental behavior of benzophenone derivatives, and how can they be resolved?
- Answer : Some studies attribute dichlorobenzophenone (DCBP) in ecosystems solely to dicofol degradation , while others note contributions from DDT metabolites or chlorobenzilate . Isotopic labeling (e.g., ¹³C tracing) and enantioselective analysis can distinguish sources. Additionally, kinetic studies under varying pH/temperature clarify degradation pathways .
Q. Methodological Considerations
Q. What strategies optimize the synthesis yield of this compound?
- Answer :
- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Sequential recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves purity .
Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound?
- Answer : Cross-validate using:
Properties
IUPAC Name |
4-(4-cyanobenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXPTLWNQHMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443120 | |
Record name | 4,4'-Dicyanobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32446-66-5 | |
Record name | p,p'-Dicyanobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dicyanobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P,P'-DICYANOBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.